undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate
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Overview
Description
Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate is a complex organic compound with the molecular formula C44H87NO5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate typically involves a multi-step process. One common method includes the esterification of heptadecanoic acid with amino alcohols under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the ester bond. The process may also involve the use of solvents such as ethanol or ether to dissolve the reactants and control the reaction environment .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The functional groups in the compound can participate in nucleophilic or electrophilic substitution reactions[][2].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions[][2].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines[2][2].
Scientific Research Applications
Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: The compound is employed in the study of lipid membranes and their interactions with proteins.
Mechanism of Action
The mechanism of action of undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes. The molecular targets and pathways involved include lipid rafts and membrane-associated proteins .
Comparison with Similar Compounds
Similar Compounds
- **Heptadecan-9-yl 8-[(2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl]amino]octanoate
- **Heptadecan-9-yl 8-[(2-methoxyethyl)(8-nonyloxy)-8-oxooctyl]amino]octanoate
Uniqueness
Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate is unique due to its specific combination of functional groups and long hydrocarbon chain. This structure imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and the ability to form stable emulsions. These characteristics differentiate it from similar compounds and make it particularly valuable in applications requiring high stability and compatibility with lipid membranes .
Properties
Molecular Formula |
C46H91NO5 |
---|---|
Molecular Weight |
738.2 g/mol |
IUPAC Name |
undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C46H91NO5/c1-4-7-10-13-16-17-18-27-34-43-51-45(49)37-30-23-19-25-32-39-47(41-42-48)40-33-26-20-24-31-38-46(50)52-44(35-28-21-14-11-8-5-2)36-29-22-15-12-9-6-3/h44,48H,4-43H2,1-3H3 |
InChI Key |
BINNKPJYHJJHNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
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